molecular formula C28H44O2 B1671610 25-Hydroxyvitamin D2 CAS No. 21343-40-8

25-Hydroxyvitamin D2

Cat. No. B1671610
CAS RN: 21343-40-8
M. Wt: 415.7 g/mol
InChI Key: KJKIIUAXZGLUND-CQTRVMTKSA-N
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Description

25-Hydroxy Vitamin D2, also known as 25-hydroxyergocalciferol, is a metabolite of Vitamin D2 (ergocalciferol). It is a fat-soluble steroid hormone that plays a crucial role in calcium homeostasis and bone metabolism. This compound is formed in the liver through the hydroxylation of Vitamin D2 and is a major circulating form of Vitamin D in the bloodstream .

Mechanism of Action

25-Hydroxy Vitamin D2 exerts its effects by binding to the Vitamin D receptor, a nuclear receptor that regulates gene transcription. Upon binding, it influences the expression of genes involved in calcium and phosphate homeostasis. This regulation promotes intestinal calcium absorption, renal calcium reabsorption, and bone mineralization . The molecular targets include the Vitamin D receptor and various enzymes involved in the hydroxylation process .

Similar Compounds:

Uniqueness: 25-Hydroxy Vitamin D2 is unique in its origin from plant sources and its role as a major circulating form of Vitamin D in individuals who consume ergocalciferol supplements or fortified foods. It is less potent than 25-Hydroxy Vitamin D3 but still plays a significant role in maintaining Vitamin D status .

Safety and Hazards

25-Hydroxyvitamin D2 can cause damage to organs through prolonged or repeated exposure . It is fatal if inhaled and toxic if swallowed or in contact with skin . It also causes serious eye irritation .

Future Directions

There is a growing interest in vitamin D research due to its pleiotropic effects and the increasing prevalence of vitamin D deficiency in the general population . Future research may focus on determining the dietary requirements for vitamin D and the role of vitamin D in various diseases .

Biochemical Analysis

Biochemical Properties

25-Hydroxyvitamin D2 is involved in several biochemical reactions, primarily related to calcium and phosphate metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is 25-hydroxylase, which converts vitamin D2 to this compound in the liver. This compound then interacts with 1-alpha-hydroxylase in the kidneys to form 1,25-dihydroxyvitamin D2, the biologically active form. This compound also binds to the vitamin D-binding protein, which transports it in the bloodstream to various target tissues .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It binds to the vitamin D receptor (VDR) in target cells, which then forms a complex with the retinoid X receptor (RXR). This complex binds to specific DNA sequences, regulating the expression of genes involved in calcium and phosphate homeostasis. Additionally, this compound modulates the activity of immune cells, promoting anti-inflammatory responses and enhancing the body’s defense mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 1,25-dihydroxyvitamin D2, which binds to the VDR. This binding induces a conformational change in the receptor, allowing it to interact with RXR and form a heterodimer. The VDR-RXR complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, regulating their transcription. This process influences various cellular functions, including calcium absorption in the intestines, bone mineralization, and modulation of the immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature, light, and pH. It is relatively stable under physiological conditions but can degrade over time when exposed to extreme conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including maintaining calcium homeostasis and modulating immune responses .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Low doses of this compound can effectively maintain calcium and phosphate homeostasis without causing adverse effects. High doses can lead to hypercalcemia, hyperphosphatemia, and potential toxicity. Studies have shown that there is a threshold beyond which the beneficial effects of this compound are outweighed by its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to calcium and phosphate metabolism. It is hydroxylated in the liver by 25-hydroxylase to form this compound, which is then further hydroxylated in the kidneys by 1-alpha-hydroxylase to form 1,25-dihydroxyvitamin D2. This active form interacts with the VDR to regulate the expression of genes involved in calcium absorption, bone mineralization, and immune modulation .

Transport and Distribution

This compound is transported in the bloodstream bound to the vitamin D-binding protein. This complex facilitates its distribution to various tissues, including the intestines, bones, and kidneys. The binding protein ensures that this compound is available for conversion to its active form and for interaction with target cells. The distribution of this compound is influenced by factors such as the availability of the binding protein and the presence of other competing molecules .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus of target cells. Upon entering the cell, this compound binds to the VDR, which is located in the cytoplasm. The VDR-25-Hydroxyvitamin D2 complex then translocates to the nucleus, where it interacts with RXR and binds to VDREs in the DNA. This localization is crucial for the regulation of gene expression and the subsequent cellular effects of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxy Vitamin D2 involves the hydroxylation of Vitamin D2. This process can be achieved through chemical synthesis or enzymatic methods. In chemical synthesis, Vitamin D2 is subjected to hydroxylation using reagents such as selenium dioxide or osmium tetroxide under controlled conditions .

Industrial Production Methods: Industrial production of 25-Hydroxy Vitamin D2 typically involves the use of microbial fermentation. Specific strains of fungi or bacteria are employed to hydroxylate Vitamin D2, producing 25-Hydroxy Vitamin D2. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 25-Hydroxy Vitamin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include ketones, alcohols, and halogenated derivatives of 25-Hydroxy Vitamin D2 .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 25-Hydroxyvitamin D2 can be achieved through a multi-step process starting from ergosterol, a naturally occurring compound found in yeast and other fungi. The synthesis involves the conversion of ergosterol to ergocalciferol (vitamin D2) followed by hydroxylation at the C-25 position to yield 25-Hydroxyvitamin D2. The hydroxylation step can be achieved through various methods including chemical and enzymatic routes.", "Starting Materials": ["Ergosterol", "Sodium borohydride", "Acetic anhydride", "Methanol", "Hydrochloric acid", "Potassium hydroxide", "Methanol", "Tetrahydrofuran", "Hydrogen peroxide", "Sodium hydroxide", "Chloroform", "Methanol", "Ethyl acetate", "Water"], "Reaction": ["Reduction of ergosterol to ergocalciferol using sodium borohydride and acetic anhydride in methanol", "Hydrolysis of ergocalciferol using hydrochloric acid to yield vitamin D2", "Hydroxylation of vitamin D2 at the C-25 position using potassium hydroxide and hydrogen peroxide in methanol/tetrahydrofuran", "Extraction of 25-Hydroxyvitamin D2 using chloroform", "Purification of 25-Hydroxyvitamin D2 using a combination of methanol and ethyl acetate", "Drying and isolation of 25-Hydroxyvitamin D2 using vacuum distillation or recrystallization from a suitable solvent."] }

CAS RN

21343-40-8

Molecular Formula

C28H44O2

Molecular Weight

415.7 g/mol

IUPAC Name

3-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol

InChI

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/t20?,21?,24?,25?,26?,28-/m1/s1/i1D2,13D

InChI Key

KJKIIUAXZGLUND-CQTRVMTKSA-N

Isomeric SMILES

[2H]C(=C1CCC(CC1=C([2H])C=C2CCC[C@]3(C2CCC3C(C)C=CC(C)C(C)(C)O)C)O)[2H]

SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Appearance

Solid powder

Other CAS RN

21343-40-8

physical_description

Solid

Pictograms

Acute Toxic; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

25 Hydroxycalciferol
25 Hydroxyergocalciferol
25 Hydroxyvitamin D 2
25 Hydroxyvitamin D2
25-Hydroxycalciferol
25-Hydroxyergocalciferol
25-Hydroxyvitamin D 2
25-Hydroxyvitamin D2
9,10-Secoergosta-5,7,10(19),22-tetraene-3 beta,25-diol
Ercalcidiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-Hydroxyvitamin D2
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25-Hydroxyvitamin D2
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25-Hydroxyvitamin D2
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25-Hydroxyvitamin D2
Reactant of Route 5
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Reactant of Route 6
25-Hydroxyvitamin D2

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